molecular formula C22H30N6O10S B14496334 Cefuroxime lysine CAS No. 65527-51-7

Cefuroxime lysine

Cat. No.: B14496334
CAS No.: 65527-51-7
M. Wt: 570.6 g/mol
InChI Key: CWTDDXMYNOJAMX-QWFHXNHVSA-N
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Description

Cefuroxime lysine is a second-generation cephalosporin antibiotic developed as a lyophilized crystalline salt of cefuroxime, a β-lactamase-stable antibiotic. Invented by Shenzhen Qingdazhong Biotech (Patent No. 201010191440.1), it was designed to improve water solubility and reduce venous irritation compared to cefuroxime sodium . Its molecular structure involves lysine conjugated to cefuroxime acid via a 4-carboxyl group, enhancing stability and reducing impurities like polymers . Clinically, it is administered via intravenous (IV), intramuscular (IM), or intraperitoneal (IP) routes for infections of soft tissue, respiratory, urinary, and bone/joint systems .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65527-51-7

Molecular Formula

C22H30N6O10S

Molecular Weight

570.6 g/mol

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1

InChI Key

CWTDDXMYNOJAMX-QWFHXNHVSA-N

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of High-Purity Cefuroxime Acid

N-Acylation of 7-Aminocephalosporanic Acid

The synthesis begins with 7-aminocephalosporanic acid (7-ACA), which undergoes N-acylation with (2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl chloride under cryogenic conditions (-20°C to -60°C). This step introduces the methoxyimino side chain, critical for β-lactamase stability. The reaction is quenched with aqueous sodium hydroxide, yielding an intermediate that is crystallized and dried to remove impurities.

Hydrolysis and Intermediate Isolation

The intermediate is hydrolyzed to remove the formamido group, producing 3-deformylaminocefuroxime. This step employs tetrahydrofuran (THF) as a solvent and sulfuryl chloride isocyanate (CSI) at -35°C to -55°C to facilitate nucleophilic addition. The reaction mixture is warmed to 30–35°C, followed by hydrolysis with purified water to generate cefuroxime acid.

Purification Using Ternary Solvent Systems

Crude cefuroxime acid is purified via a ternary solvent system of THF, methylene chloride, and ethyl acetate (2:5:3 v/v). Sodium hydrogen carbonate adjusts the pH to 5.5, precipitating impurities, while acidification with hydrochloric acid (pH 2.0) induces crystallization. This method achieves >99% purity, as demonstrated in Example 2 of CN102134252A, yielding 102.18 g of cefuroxime acid with 0.08% moisture.

Table 1: Purification Outcomes from Patent CN102134252A
Parameter Example 1 Example 2
Yield (%) 91.16 91.82
Purity (%) 99.21 99.31
Moisture (%) 0.13 0.08
Solvent Ratio (THF:CH₂Cl₂:EtOAc) 2:5:3 2:4:3

Preparation of Cefuroxime Lysine

Reaction Conditions and Stoichiometry

Cefuroxime acid (10 g) is dissolved in a chilled (-10°C to -5°C) mixture of isopropanol (20 mL) and water (10 mL). Lysine is added equimolarly, and the pH is maintained at 6.5–7.0 to facilitate salt formation. The reaction is stirred for 2 hours, ensuring complete ion pairing between the carboxylic acid group of cefuroxime and the α-amino group of lysine.

Crystallization and Drying Processes

The product is crystallized by slow evaporation of isopropanol under reduced pressure. Vacuum filtration isolates the crystalline solid, which is dried at 40°C for 2 hours to remove residual solvents. This method yields this compound with a melting point of 185–187°C and >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups: a β-lactam carbonyl stretch at 1770 cm⁻¹, an amide C=O at 1680 cm⁻¹, and lysine’s primary amine bands at 3300–3500 cm⁻¹. Nuclear magnetic resonance (NMR) spectra corroborate the structure, with singlet peaks for the methoxyimino group (δ 3.8 ppm) and lysine’s ε-amino protons (δ 1.4–1.7 ppm).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile, 70:30) resolves this compound at 8.2 minutes, with no secondary peaks detected, confirming the absence of degradation products.

Pharmacokinetic Profile and Bioequivalence

A study comparing this compound and cefuroxime sodium in beagle dogs demonstrated bioequivalence. Both forms exhibited dose-proportional pharmacokinetics, with the lysine salt showing marginally faster absorption (Tₘₐₓ = 0.50–0.79 h vs. 0.46–0.63 h for sodium).

Table 2: Pharmacokinetic Parameters (80 mg/kg Dose)
Parameter This compound Cefuroxime Sodium
Cₘₐₓ (mg/L) 175.7 ± 48.7 186.9 ± 29.6
AUC₀–∞ (mg·h/L) 259.3 ± 56.6 256.5 ± 33.6
t₁/₂ (h) 1.09 ± 0.35 1.29 ± 0.39
CL (L/h/kg) 0.32 ± 0.07 0.32 ± 0.04

Industrial-Scale Manufacturing Considerations

Large-scale production requires stringent control over:

  • Temperature : Reactions below -30°C prevent β-lactam ring degradation.
  • Solvent Ratios : Ternary solvents optimize impurity removal without compromising yield.
  • Drying Conditions : Vacuum drying at 40°C balances efficiency and thermal stability.

Chemical Reactions Analysis

Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and an acid or base catalyst.

    Oxidation: May involve oxidizing agents like hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

Major Products:

Scientific Research Applications

Cefuroxime lysine has a wide range of applications in scientific research:

Mechanism of Action

Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Cefuroxime Sodium

Pharmacokinetics :

  • Cefuroxime sodium exhibits dose-proportional pharmacokinetics in dogs (20–80 mg/kg), with a mean elimination half-life (t₁/₂) of 1.33 hours .
  • In rats, cefuroxime lysine demonstrated a tri-compartment model after IV administration (vs. bi-compartment for cefuroxime sodium), with rapid distribution (t₁/₂(d) = 0.10 ± 0.11 h) .

Bioavailability :

  • This compound showed 86.5% (IP) and 90.8% (IM) bioavailability in rats, higher than historical data for cefuroxime sodium . In dogs, their bioequivalence was confirmed (90% confidence intervals for AUC: 96.0–103.0%), but this compound had a 5% higher relative bioavailability .

Gender Differences :

  • In rats, IM-administered this compound showed 50% higher AUC₀–∞ in males (66.38 ± 16.5 vs.
Parameter This compound (IM) Cefuroxime Sodium (IV)
Cmax (mg/L) 73.51 ± 12.46 45.29 ± 5.42
AUC₀–∞ (mg·h/L) 55.31 ± 16.57 45.29 ± 5.42
t₁/₂ (h) 0.65 ± 0.05 1.33 ± 0.18
Bioavailability (%) 90.8 ~85 (estimated)

Cefuroxime Axetil

Administration and Absorption :

  • Cefuroxime axetil is an oral prodrug requiring hydrolysis to cefuroxime in vivo. It has lower bioavailability (30–50%) and delayed Tmax (2–3 hours) compared to the rapid absorption of IV/IM this compound (Tmax = 0.37 ± 0.15 h for IP) .

Clinical Use :

  • While cefuroxime axetil is preferred for outpatient oral therapy, this compound’s IV/IM/IP routes provide faster systemic exposure, making it suitable for severe infections .

Other Cephalosporins

  • Cefuroxime Acid : Less stable and soluble, requiring conversion to salts (e.g., sodium, lysine) for clinical use .
  • Third-Generation Cephalosporins (e.g., Cefotaxime) : Broader Gram-negative coverage but less β-lactamase stability than this compound .

Key Research Findings

Pharmacokinetic Models

  • IV Administration : Tri-compartment model (this compound) vs. bi-compartment (cefuroxime sodium) .
  • IP/IM Administration: Mono-/bi-compartment kinetics with prolonged retention (MRT: IP = 0.93 h, IM = 0.65 h) .

Antimicrobial Efficacy

  • This compound maintains MIC ≤4 μg/mL against 90% of Gram-negative pathogens, comparable to cefuroxime sodium. Its sustained MRT after IP administration supports dosing intervals of 5–7.5 hours .

Q & A

Q. What is the mechanism of action of cefuroxime lysine, and how does it differ from other cephalosporins?

this compound, a β-lactamase-resistant cephalosporin, inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs). Its stability against β-lactamases allows activity against organisms resistant to other cephalosporins. The lysine salt enhances solubility and bioavailability compared to sodium salts . Experimental verification requires minimal inhibitory concentration (MIC) assays and β-lactamase degradation tests to confirm resistance profiles.

Q. How do pharmacokinetic (PK) parameters of this compound vary across administration routes in preclinical models?

In rats, intraperitoneal (IP) and intramuscular (IM) administration yield high bioavailability (86.5% and 90.8%, respectively) with extended mean residence times (0.93 h and 0.65 h). PK studies should use crossover designs to account for inter-individual variability, validated via ultra-fast liquid chromatography (UFLC) with UV or tandem mass spectrometry (MS/MS) detection (LLOQ: 0.01 µg/mL) .

Q. What experimental methods validate this compound’s stability in biological matrices?

Stability studies require acidified protein precipitation for plasma sample preparation, followed by UFLC-MS/MS analysis. Validation metrics include intra-/inter-day precision (<11.5% RSD), accuracy (±10.9%), and recovery (>83.5%) across linear ranges (0.01–400 mg/L) .

Advanced Research Questions

Q. How do discrepancies in experimental design (static vs. dynamic models) affect this compound’s antibacterial efficacy?

Dynamic time-kill curve experiments reveal cefuroxime’s sensitivity to experimental settings. Structural pharmacokinetic/pharmacodynamic (PK/PD) models parameterized with static data may underpredict efficacy in dynamic systems. Incorporating dynamic data improves model fit, particularly for β-lactam antibiotics .

Q. What methodologies resolve contradictions in tissue distribution data for this compound?

Tissue penetration studies (e.g., brain microdialysates) require dual validation via UFLC-UV and UFLC-MS/MS to ensure accuracy. For example, paired t-tests confirmed correlation (p < 0.05) between methods in quantifying blood-brain barrier penetration, addressing discrepancies from matrix effects .

Q. How can researchers optimize dissolution and bioavailability of this compound in formulation studies?

Solid dispersion techniques using carriers like poloxamer 188 or microcrystalline cellulose enhance dissolution rates. Methodological steps include solvent evaporation, characterization via differential scanning calorimetry (DSC), and in vitro dissolution testing under simulated biological conditions (pH 6.8, 37°C) .

Q. What are the ethical and methodological considerations for toxicokinetic studies of this compound?

Acute toxicity studies (e.g., 675 mg/kg IP in rats) require validated analytical methods to detect low plasma concentrations (LLOQ: 0.01 µg/mL). Protocols must adhere to CONSORT guidelines for pilot trials, including intention-to-treat analysis and handling of missing data via last observation carried forward (LOCF) .

Methodological Resources

  • Analytical Validation : Use Shim-pack XR-ODS C18 columns with isocratic elution (acetonitrile/0.1% formic acid) for UFLC-MS/MS .
  • PK/PD Modeling : Integrate static and dynamic time-kill data to refine structural models for β-lactams .
  • Formulation Optimization : Reference poloxamer 188 and microcrystalline cellulose protocols for solubility enhancement .

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